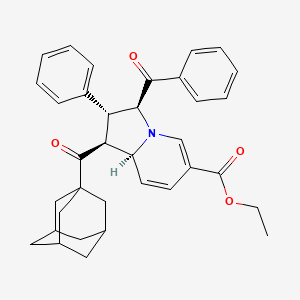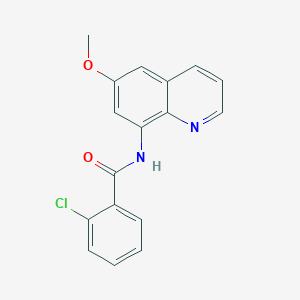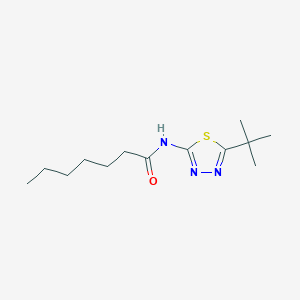![molecular formula C31H33NO2 B11535050 1-[(9Z)-9-(4-methoxybenzylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one](/img/structure/B11535050.png)
1-[(9Z)-9-(4-methoxybenzylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(9Z)-9-[(4-METHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a fluorene core, a methoxyphenyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-[(9Z)-9-[(4-METHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE typically involves multiple steps, starting with the preparation of the fluorene core and the methoxyphenyl group. The key steps include:
Formation of the Fluorene Core: This can be achieved through Friedel-Crafts acylation of biphenyl with acetic anhydride, followed by cyclization.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the fluorene derivative with 4-methoxybenzaldehyde under basic conditions to form the methoxyphenylmethylidene group.
Attachment of the Piperidine Ring: The final step involves the reaction of the intermediate with 1-piperidinylpentanone under acidic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(9Z)-9-[(4-METHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often under basic conditions.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(9Z)-9-[(4-METHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-[(9Z)-9-[(4-METHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-[(9Z)-9-[(4-METHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE can be compared with similar compounds, such as:
1-(4-Methoxyphenyl)-1-pentanol: This compound has a similar methoxyphenyl group but lacks the fluorene core and piperidine ring, resulting in different chemical and biological properties.
2-Propanone, 1-(4-methoxyphenyl): This compound also contains a methoxyphenyl group but has a simpler structure, making it less versatile in terms of applications.
The uniqueness of 1-[(9Z)-9-[(4-METHOXYPHENYL)METHYLIDENE]-9H-FLUOREN-2-YL]-5-(PIPERIDIN-1-YL)PENTAN-1-ONE lies in its complex structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C31H33NO2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-[(9Z)-9-[(4-methoxyphenyl)methylidene]fluoren-2-yl]-5-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C31H33NO2/c1-34-25-15-12-23(13-16-25)21-29-27-10-4-3-9-26(27)28-17-14-24(22-30(28)29)31(33)11-5-8-20-32-18-6-2-7-19-32/h3-4,9-10,12-17,21-22H,2,5-8,11,18-20H2,1H3/b29-21- |
InChI Key |
BLMJKVQCSBKJSZ-ANYBSYGZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)CCCCN5CCCCC5 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)CCCCN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11534971.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534974.png)


![3,3'-dimethyl-8,8'-bis{(E)-[(2-methylphenyl)imino]methyl}-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11534985.png)
![1-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11535000.png)

![N~1~-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11535008.png)
![4-[(E)-[(2-Hydroxy-4-methylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11535023.png)
![N-{(E)-[2,4-bis(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11535028.png)
![5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11535029.png)
![4-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11535031.png)
![4-Chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol](/img/structure/B11535038.png)
![Ethyl 2'-amino-3'-cyano-5,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11535052.png)
